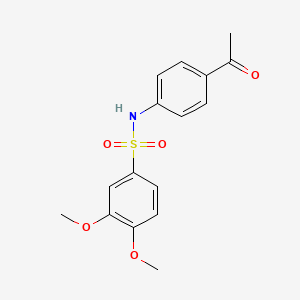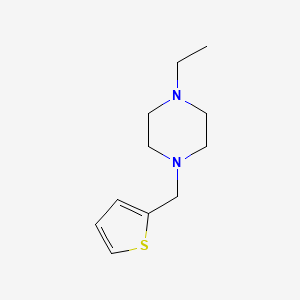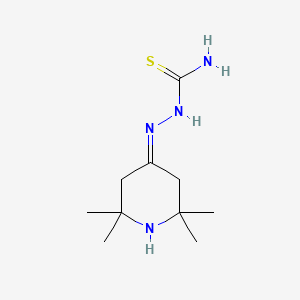
N-(3,4-dichlorophenyl)-3-(4-isopropylphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dichlorophenyl)-3-(4-isopropylphenyl)acrylamide, also known as DCPA, is a synthetic compound that belongs to the family of acrylamide derivatives. It is widely used in scientific research for its unique properties and potential applications in various fields, including medicine, agriculture, and industry.
Wirkmechanismus
The mechanism of action of N-(3,4-dichlorophenyl)-3-(4-isopropylphenyl)acrylamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body, leading to the suppression of cancer cell growth and inflammation.
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)-3-(4-isopropylphenyl)acrylamide has been shown to have various biochemical and physiological effects on the body. In animal studies, it has been shown to reduce tumor growth and inflammation. It has also been shown to inhibit the activity of certain enzymes and proteins, including cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-kB), which are involved in the regulation of inflammation and cancer cell growth.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,4-dichlorophenyl)-3-(4-isopropylphenyl)acrylamide has several advantages for lab experiments. It is a stable and easily synthesizable compound that can be readily purified. It also exhibits potent biological activity, making it a useful tool for studying various biological processes. However, N-(3,4-dichlorophenyl)-3-(4-isopropylphenyl)acrylamide has some limitations as well. It is highly toxic and requires careful handling and disposal. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on N-(3,4-dichlorophenyl)-3-(4-isopropylphenyl)acrylamide. One area of interest is its potential use as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to elucidate its mechanism of action and to optimize its efficacy and safety. Another area of interest is its use as a herbicide in agriculture. Research is needed to develop more effective and environmentally friendly herbicides based on N-(3,4-dichlorophenyl)-3-(4-isopropylphenyl)acrylamide. Finally, N-(3,4-dichlorophenyl)-3-(4-isopropylphenyl)acrylamide can be used as a monomer in the production of various polymers. Research is needed to optimize the polymerization process and to develop new applications for N-(3,4-dichlorophenyl)-3-(4-isopropylphenyl)acrylamide-based polymers.
Conclusion:
In conclusion, N-(3,4-dichlorophenyl)-3-(4-isopropylphenyl)acrylamide is a synthetic compound with unique properties and potential applications in various scientific research fields. It is synthesized through a simple and efficient process and exhibits potent biological activity. N-(3,4-dichlorophenyl)-3-(4-isopropylphenyl)acrylamide has been shown to possess anticancer, antitumor, and anti-inflammatory properties and has been used as a herbicide and a monomer in the production of polymers. Further research is needed to fully understand its mechanism of action and to optimize its efficacy and safety.
Synthesemethoden
N-(3,4-dichlorophenyl)-3-(4-isopropylphenyl)acrylamide is synthesized through a simple and efficient process using readily available starting materials. The synthesis involves the reaction of 3,4-dichloroaniline with 4-isopropylbenzaldehyde in the presence of a base catalyst, followed by the addition of acryloyl chloride to the reaction mixture. The resulting product is then purified by recrystallization to obtain pure N-(3,4-dichlorophenyl)-3-(4-isopropylphenyl)acrylamide.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dichlorophenyl)-3-(4-isopropylphenyl)acrylamide has been extensively studied for its potential applications in various scientific research fields. In medicine, it has been shown to possess anticancer, antitumor, and anti-inflammatory properties. In agriculture, it has been used as a herbicide to control weeds. In industry, it has been used as a polymerization inhibitor and as a monomer in the production of various polymers.
Eigenschaften
IUPAC Name |
(E)-N-(3,4-dichlorophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO/c1-12(2)14-6-3-13(4-7-14)5-10-18(22)21-15-8-9-16(19)17(20)11-15/h3-12H,1-2H3,(H,21,22)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMILXCVYDJOCAZ-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(3,4-dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-isopropyl-1H-imidazol-1-yl)-N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}propanamide](/img/structure/B5687419.png)
![(3R*,4S*)-1-[(2-morpholin-4-ylpyrimidin-5-yl)carbonyl]-4-phenylpyrrolidin-3-amine](/img/structure/B5687421.png)
![(1S*,5R*)-3-isonicotinoyl-6-[(3-methyl-1H-pyrazol-1-yl)acetyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5687429.png)
![2,3-dimethyl-7-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-indole](/img/structure/B5687434.png)

![N-({1-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]piperidin-3-yl}methyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5687441.png)
![1-cyclohexyl-3-cyclopropyl-5-[2-(3,4,5-trimethyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazole](/img/structure/B5687447.png)
![N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenylacetamide](/img/structure/B5687462.png)





